Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-

Description

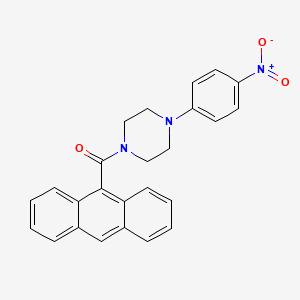

The compound "Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-" features a piperazine core substituted at position 1 with a 9-anthracenylcarbonyl group and at position 4 with a 4-nitrophenyl moiety. This hybrid structure is hypothesized to combine the conformational flexibility of piperazine with the π-π stacking capabilities of anthracene and the reactivity of nitro groups .

Properties

CAS No. |

647854-29-3 |

|---|---|

Molecular Formula |

C25H21N3O3 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

anthracen-9-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H21N3O3/c29-25(24-22-7-3-1-5-18(22)17-19-6-2-4-8-23(19)24)27-15-13-26(14-16-27)20-9-11-21(12-10-20)28(30)31/h1-12,17H,13-16H2 |

InChI Key |

LQMRAFTWPHIAFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Arylation

- Description : This method involves the direct reaction of piperazine with aryl halides.

- Reagents :

- Piperazine

- Aryl halides (e.g., 9-anthracenecarbonyl chloride and p-nitrochlorobenzene)

- Conditions : The reaction typically occurs under basic conditions (e.g., sodium hydroxide) in a suitable solvent such as dimethylformamide (DMF).

- Yield : Varies based on the specific aryl halides used.

Method 2: Two-Step Synthesis via N-Arylation

Step 1 : Synthesis of N-arylated piperazine.

- Reagents : Aniline derivatives and bis(2-chloroethyl)amine.

- Conditions : Conducted in DMF or similar solvents at elevated temperatures.

Step 2 : Subsequent reaction with another aryl halide to achieve the desired piperazine derivative.

- Yield : Reported yields can reach up to 80% depending on the conditions and purification methods used.

Method 3: Cyclization of Precursor Compounds

- Description : This method involves synthesizing intermediate compounds that undergo cyclization to form the target piperazine derivative.

- Reagents :

- Precursor compounds such as substituted anilines.

- Conditions : Typically requires heating under reflux in a solvent like toluene or THF (tetrahydrofuran).

- Yield : Generally high, with yields around 85% reported in some studies.

The following table summarizes the key aspects of each preparation method:

| Method | Reagents Used | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Arylation | Piperazine, Aryl Halides | Basic conditions, DMF | Variable | Simple approach but may require purification |

| Two-Step Synthesis | Aniline Derivatives, Bis(2-chloroethyl)amine | Elevated temperature, DMF | Up to 80 | Effective for complex derivatives |

| Cyclization | Substituted Anilines | Reflux in Toluene/THF | Around 85 | High yield; suitable for large-scale synthesis |

The choice of preparation method for Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- significantly impacts both the efficiency and purity of the final product.

Reaction Conditions : Optimal temperatures and solvents enhance yield and reduce by-products. For instance, using DMF at elevated temperatures has shown to facilitate higher yields due to better solvation and reactivity of reactants.

Purification Techniques : Post-synthesis purification is crucial. Techniques such as recrystallization from suitable solvents or chromatography can significantly improve product purity.

Environmental Impact : Some methods utilize toxic reagents (e.g., bis(2-chloroethyl)amine), raising concerns about environmental safety and waste management. Alternative greener methods are being explored in current research.

The preparation of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- can be achieved through various synthetic routes, each with unique advantages and challenges. The choice of method should consider factors such as yield, purity, environmental impact, and scalability for industrial applications. Continuous research into optimizing these methods will contribute to more efficient synthesis in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The anthracenylcarbonyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.

Scientific Research Applications

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-:

Chemistry: Used as a building block for more complex molecules in organic synthesis.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Molecular Properties

Acyl-Substituted Piperazines

- 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM) and 1-(4-bromobenzoyl)-4-(4-nitrophenyl)piperazine (BIRHES) :

These analogs, reported in , replace the anthracenylcarbonyl group with smaller aromatic acyl moieties. The 4-nitrophenyl group is retained, but the reduced steric bulk of fluorobenzoyl/bromobenzoyl groups likely enhances solubility compared to the anthracene derivative. NMR studies of these compounds reveal that acyl groups influence piperazine ring conformation, with bulky substituents restricting rotational freedom .

1-Benzyl-4-(4-nitrophenyl)piperazine ():

Molecular weight = 297.358 g/mol. The benzyl group at position 1 is less planar than anthracene, reducing π-π interactions. This compound’s lower lipophilicity (logP ≈ 3.2, estimated) contrasts with the anthracene derivative, which likely has a higher logP due to the polycyclic aromatic system .

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ():

Here, a fluorobenzoyl group and a nitrophenylmethyl substituent introduce dual electronic effects.

Physicochemical and Material Properties

Photophysical Behavior :

Anthracene’s extended conjugation enables strong UV-Vis absorption (λmax ~ 250–400 nm), which is absent in simpler acyl-piperazines. This property could make the target compound suitable for optoelectronic applications, akin to anthracene-propargylamine hybrids in .- Crystal Packing: notes that acyl-functionalized piperazines like BIQYIM form hydrogen-bonded networks. The anthracene group’s planarity may promote π-stacking, leading to distinct crystalline architectures compared to smaller analogs .

Comparative Data Table

Biological Activity

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C25H20N4O

- Molecular Weight : 392.5 g/mol

- IUPAC Name : 2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

- CAS Number : 647854-38-4

The compound features a piperazine core substituted with an anthracenylcarbonyl group and a nitrophenyl moiety, which contributes to its unique chemical and biological properties.

Piperazine derivatives are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might modulate receptor signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group is particularly noted for enhancing antibacterial efficacy.

Anticancer Activity

Piperazine derivatives have been explored for their anticancer potential. A study on similar piperazine compounds demonstrated moderate to good cytotoxicity against various cancer cell lines. The structural modifications in Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- could lead to enhanced activity against specific cancer types.

Comparative Studies

To understand the unique properties of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- | Structure | Moderate antibacterial and anticancer activity | Contains cyano group |

| Piperazine, 1-(4-nitrophenyl)- | Structure | Antibacterial properties | Simple structure |

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- | - | Lower reactivity due to lack of cyano group | Similar base structure |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives with similar structures showed significant bactericidal activity against MRSA strains. The effectiveness was evaluated using time-dependent growth inhibition assays .

- Cytotoxicity Assessments : In vitro studies reported moderate cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. Further research is needed to optimize its structure for enhanced efficacy .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound may exhibit rapid metabolism and elimination in vivo, which could affect its therapeutic application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.